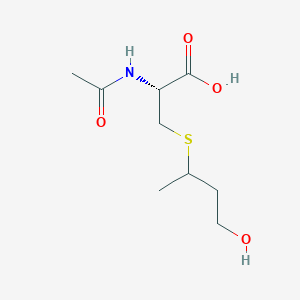

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine

Description

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine (CAS: 33164-64-6), abbreviated as HMPMA in some studies, is a sulfur-containing metabolite formed via the conjugation of glutathione with reactive electrophiles, followed by enzymatic processing into mercapturic acids. This compound is characterized by a branched 4-hydroxybutan-2-yl substituent attached to the cysteine backbone via a thioether bond . It is primarily detected in urine as a biomarker of exposure to volatile organic compounds (VOCs), though its specific parent compound remains under investigation. Analytical methods such as LC-HRMS and LC-MS/MS are employed for its quantification, with studies reporting its presence in smokers, non-smokers, and users of electronic nicotine delivery systems (ENDS) .

Properties

IUPAC Name |

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRLJESZWULTTQ-XDKWHASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCO)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675528 | |

| Record name | N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33164-64-6 | |

| Record name | N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine (NAHBC) is a sulfur-containing compound derived from L-cysteine, notable for its potential biological activities and applications in medicinal chemistry. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

NAHBC has the molecular formula C₉H₁₅NO₃S and a molecular weight of approximately 235.3 g/mol. Its structure features an acetyl group attached to the nitrogen of cysteine and a 4-hydroxybutan-2-yl group linked to the sulfur atom. This unique configuration contributes to its distinct biological properties compared to other cysteine derivatives.

Biological Activities

NAHBC exhibits several significant biological activities:

- Antioxidant Activity : Similar to N-acetylcysteine (NAC), NAHBC may enhance intracellular glutathione levels, which is crucial for combating oxidative stress. NAC is known for its ability to donate electrons and neutralize reactive oxygen species (ROS) .

- Detoxification : The compound's structure allows it to participate in detoxification processes, potentially aiding in the removal of harmful metabolites from the body.

- Cytotoxicity : Preliminary studies suggest that NAHBC may exhibit cytotoxic effects against certain cancer cell lines, similar to other cysteine derivatives that have shown promise in cancer treatment .

The biological activities of NAHBC can be attributed to several mechanisms:

- Glutathione Modulation : The compound may increase the levels of glutathione, enhancing cellular defenses against oxidative damage.

- Electrophilic Reactions : NAHBC can act as a nucleophile, reacting with electrophiles in biological systems to mitigate damage caused by reactive species .

- Protein Binding : Studies indicate that compounds like NAC can covalently bind to proteins, altering their function and potentially leading to therapeutic effects .

Synthesis Methods

The synthesis of NAHBC typically involves modifying existing cysteine derivatives to introduce the hydroxybutane structure. Various synthetic pathways have been explored, including thia-Michael addition reactions involving naphthoquinones .

Case Studies and Research Findings

Recent research has highlighted NAHBC's potential applications:

- Cancer Treatment : In vitro studies have demonstrated that NAHBC can induce ROS generation in cancer cells, leading to increased cell death rates. For instance, compounds similar to NAHBC have shown effective cytotoxicity against HeLa cells, suggesting that NAHBC could be further investigated as an antitumor agent .

- Tobacco Exposure Biomarker : Research has indicated that metabolites related to NAHBC may serve as biomarkers for tobacco exposure, providing insights into the biochemical effects of smoking on human health .

Comparative Analysis with Other Compounds

To better understand the unique properties of NAHBC, a comparison with related compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetyl-L-cysteine | Contains an acetyl group on L-cysteine | Widely used as a mucolytic agent |

| S-(4-Hydroxybutan-2-yl)-L-cysteine | Lacks the acetyl group | Functions primarily as an antioxidant |

| N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine | Similar acetylation but different hydroxy groups | Investigated for its role in metabolic pathways |

| N-acetylcysteine | A simpler structure with significant therapeutic use | Known for replenishing glutathione levels |

Scientific Research Applications

Pharmaceutical Applications

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine has been studied for its antioxidant and detoxifying properties, making it a candidate for various pharmaceutical applications:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Detoxification : It may play a role in detoxifying harmful substances, potentially aiding in the treatment of conditions caused by environmental toxins.

Case Study: Antioxidant Efficacy

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent in oxidative stress-related disorders.

Toxicological Research

Research has indicated that this compound can serve as a biomarker for exposure to certain environmental pollutants, particularly those related to tobacco smoke.

-

Biomarker for Smoking Exposure : This compound has been identified in urine samples of smokers, indicating its utility as a biomarker for assessing exposure to harmful tobacco constituents .

Urine Sample Analysis Concentration (μg/g creatinine) Sample 01 1924.33 Sample 02 2543.66 Sample 03 2675.10 Sample 04 2860.00

Case Study: Smoking Cessation

In a longitudinal study involving smokers transitioning to vaping, levels of this compound were monitored to evaluate changes in exposure levels. Results indicated a significant decrease in concentration post-transition, highlighting its potential as a monitoring tool for smoking cessation efforts .

Future Directions and Research Opportunities

The applications of this compound warrant further investigation:

- Clinical Trials : More extensive clinical trials are necessary to establish its efficacy and safety profile in humans.

- Mechanistic Studies : Understanding the underlying mechanisms of its antioxidant and detoxifying properties could enhance its therapeutic potential.

- Environmental Monitoring : Its role as a biomarker could be expanded to monitor exposure to other environmental toxins beyond tobacco.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine and related mercapturic acid metabolites:

| Compound Name (Abbreviation) | Substituent Group | Parent Compound | Key Functional Groups |

|---|---|---|---|

| This compound (HMPMA) | 4-hydroxybutan-2-yl (branched) | Not definitively identified | Hydroxyl, thioether |

| N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) | 3,4-dihydroxybutyl (linear) | 1,3-Butadiene | Two hydroxyls, thioether |

| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) | 3-hydroxypropyl (linear) | Acrolein | Hydroxyl, thioether |

| N-Acetyl-S-(4-hydroxy-2-butenyl)-L-cysteine (MHBMA) | 4-hydroxy-2-butenyl (unsaturated) | 1,3-Butadiene | Hydroxyl, alkene, thioether |

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) | 2-cyanoethyl (linear) | Acrylonitrile | Cyano, thioether |

Key Observations :

- Branching vs. Linearity : HMPMA's branched hydroxybutan-2-yl group distinguishes it from linear derivatives like 3HPMA and DHBMA. This structural difference may influence metabolic stability and urinary excretion rates .

- Functional Groups: The presence of unsaturated bonds (e.g., MHBMA) or cyano groups (e.g., CEMA) alters reactivity and biomarker specificity. HMPMA’s hydroxyl group enhances polarity, facilitating renal clearance .

Exposure and Detection Profiles

Studies comparing urinary concentrations across populations reveal distinct exposure patterns:

| Compound | Smokers (Median ng/mg Creatinine) | Vapers (Median ng/mg Creatinine) | Non-Smokers (Median ng/mg Creatinine) | Primary Exposure Source |

|---|---|---|---|---|

| HMPMA | 15.2 | 14.8 | 14.5 | Unclear; potential ENDS |

| DHBMA | 220.5 | 205.7 | 45.3 | Combustion (1,3-butadiene) |

| 3HPMA | 180.9 | 90.4 | 30.1 | Acrolein (tobacco smoke) |

| CEMA | 12.7 | Not detected | Not detected | Acrylonitrile (smoking) |

Key Findings :

- HMPMA: Detected at similar levels across all groups, suggesting non-combustion sources (e.g., ENDS or environmental VOCs) may contribute to its presence .

- DHBMA and 3HPMA : Strongly associated with smoking due to their parent compounds (1,3-butadiene and acrolein) being major combustion byproducts .

- CEMA : Exclusive to smokers, underscoring its specificity to acrylonitrile exposure .

Health Implications

- DHBMA and MHBMA: Linked to cardiovascular risks and oxidative stress due to 1,3-butadiene’s genotoxicity .

- 3HPMA : Elevated levels correlate with acrolein-induced lung injury and chronic obstructive pulmonary disease (COPD) .

- HMPMA: Limited data on direct health effects, though its presence in ENDS users warrants research into long-term toxicity .

Preparation Methods

Starting Materials and Reagents

- L-Cysteine or its sodium salt

- 4-Hydroxybutan-2-one (or related hydroxyketone)

- Acetic anhydride or acetyl chloride (for N-acetylation)

- Suitable solvents (e.g., aqueous buffers, methanol, dichloromethane)

- Bases or acids for pH adjustment

- Purification media (e.g., column chromatography materials)

Stepwise Synthesis

| Step | Description | Reaction Conditions | Notes |

|---|---|---|---|

| 1 | Conjugation of L-cysteine with 4-hydroxybutan-2-one | Mild aqueous or mixed solvent system, pH 7-8, room temperature to mild heating | Nucleophilic attack of cysteine thiol on electrophilic carbonyl carbon forms thioether linkage |

| 2 | N-acetylation of cysteine amino group | Acetic anhydride or acetyl chloride addition under controlled pH (usually basic) | Protects amino group, yielding N-acetyl derivative |

| 3 | Purification | Column chromatography or recrystallization | Ensures >95% purity for analytical use |

Representative Procedure

A typical synthesis reported involves mixing L-cysteine with 4-hydroxybutan-2-one in phosphate buffer at pH 7.4 and stirring at room temperature for several hours to form the S-(4-hydroxybutan-2-yl)-L-cysteine intermediate. This intermediate is then treated with acetic anhydride dropwise under cooling to acetylate the amino group, forming N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine. The crude product is purified by reverse-phase HPLC or silica gel chromatography.

Analytical Characterization and Purity

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and stereochemistry.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically >95%.

- Elemental Analysis: Confirms composition.

Research Findings and Data

According to toxicological studies, this compound is commercially available with purity >95% and is used as a standard for biomonitoring urinary metabolites of 1,3-butadiene exposure. The compound is often prepared as a mixture of diastereomers due to the chiral center at the 4-hydroxybutan-2-yl moiety.

Table 1 summarizes typical purity and source data from research-grade preparations:

| Compound Name | Purity (%) | Diastereomeric Mixture | Source/Reference |

|---|---|---|---|

| This compound | >95 | Yes | Toronto Research Chemicals |

| N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine | >95 | Yes | Toronto Research Chemicals |

Notes on Diastereomeric Mixtures

The stereochemistry at the 4-hydroxybutan-2-yl substituent leads to diastereomeric forms of the compound. Synthetic methods generally yield a mixture unless chiral resolution techniques are applied. This is relevant for biological activity and analytical standards.

Summary Table of Preparation Conditions

| Parameter | Typical Condition | Purpose/Effect |

|---|---|---|

| Reaction pH | 7.0 - 8.0 | Optimal for thiol conjugation |

| Temperature | 20 - 40 °C | Mild heating to promote reaction |

| N-acetylation reagent | Acetic anhydride or acetyl chloride | Efficient acetylation of amino group |

| Solvent | Aqueous buffer, methanol | Solubility and reaction medium |

| Purification method | Column chromatography, HPLC | Removal of impurities, isolation |

| Final purity | >95% | Suitable for analytical and research use |

Q & A

Q. What analytical methods are recommended for identifying and quantifying N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine in biological samples?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and LC-MS/MS are the gold-standard methods for detecting this compound in urine and other matrices. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the metabolite from urine or plasma.

- Chromatography : Use of reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve isomers like 2R-N-acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine (HMPMA) from structurally similar biomarkers .

- Quantification : Normalization to creatinine levels to account for urine dilution. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) improve accuracy .

Q. How does this compound function as a biomarker in toxicology studies?

This mercapturic acid is a phase II metabolite formed via glutathione conjugation of reactive aldehydes (e.g., crotonaldehyde). Its detection in urine reflects exposure to tobacco smoke, vaping aerosols, or environmental pollutants. Key applications include:

- Smoking/Vaping Biomarker : Higher levels in smokers compared to vapers suggest differential exposure to toxicants like acrolein derivatives .

- Dose-Response Relationships : Correlating urinary concentrations with exposure intensity or oxidative stress endpoints (e.g., 4-hydroxy-2-nonenal adducts) .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in biomarker data across smoking and vaping cohorts?

Discrepancies in HMPMA levels (e.g., similar concentrations in vapers and non-smokers) may arise from:

- Confounding Variables : Differences in vaping device types, e-liquid composition, or individual metabolic rates.

- Analytical Interference : Co-elution with diastereomers or degradation products. Mitigation strategies include:

Q. How can researchers optimize synthetic routes for this compound and its analogs?

Synthesis typically involves:

- Epoxide Ring-Opening : Reacting L-cysteine derivatives with substituted oxiranes (e.g., 4-hydroxybutene oxide) under controlled pH and temperature to minimize side products .

- Purification : High-performance liquid chromatography (HPLC) to isolate regioisomers (e.g., N-acetyl-S-[1-(4-methylphenyl)-2-hydroxyethyl]-L-cysteine vs. N-acetyl-S-[2-(4-methylphenyl)-2-hydroxyethyl]-L-cysteine) .

- Validation : Structural confirmation via H/C NMR and HRMS, with purity ≥95% required for in vitro assays .

Q. What mechanistic insights explain the compound’s reactivity with electrophilic species in metabolic pathways?

The thiol group of cysteine reacts with α,β-unsaturated aldehydes (e.g., crotonaldehyde) via Michael addition, forming stable adducts. Key factors influencing reactivity include:

Q. How do stability and storage conditions impact the reliability of this compound in experimental workflows?

- Degradation Pathways : Oxidation of the thiol group or hydrolysis of the acetyl moiety.

- Storage Recommendations :

- Quality Control : Regular LC-MS checks for degradation products (e.g., free cysteine or disulfides) .

Methodological Challenges and Solutions

Q. How can researchers address low recovery rates during extraction of this compound from complex matrices?

Q. What statistical approaches are suitable for analyzing population-level variations in biomarker data?

- Multivariate Analysis : Principal component analysis (PCA) to identify clusters linked to exposure sources.

- Machine Learning : Random forest models to predict metabolite levels from behavioral or genetic data .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.